4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

CRTH2 antagonist physicochemical profiling drug-likeness

4-(2-(4-Isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 950364-32-6) is a synthetic small molecule (C₂₁H₂₄N₂O₂, MW 336.435) belonging to the 3,4-dihydroquinoxalin-2(1H)-one scaffold class. It is supplied as a racemic mixture (logP 4.47, logD 4.47, TPSA 40.39 Ų, H-bond donors 1, H-bond acceptors and is primarily procured as a screening compound for drug discovery programs.

Molecular Formula C21H24N2O2
Molecular Weight 336.435
CAS No. 950364-32-6
Cat. No. B2389998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS950364-32-6
Molecular FormulaC21H24N2O2
Molecular Weight336.435
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C21H24N2O2/c1-14(2)12-16-8-10-17(11-9-16)15(3)21(25)23-13-20(24)22-18-6-4-5-7-19(18)23/h4-11,14-15H,12-13H2,1-3H3,(H,22,24)
InChIKeyQHYLRNLUDXOTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 950364-32-6): Compound Identity, Physicochemical Profile, and Procurement Context


4-(2-(4-Isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 950364-32-6) is a synthetic small molecule (C₂₁H₂₄N₂O₂, MW 336.435) belonging to the 3,4-dihydroquinoxalin-2(1H)-one scaffold class [1]. It is supplied as a racemic mixture (logP 4.47, logD 4.47, TPSA 40.39 Ų, H-bond donors 1, H-bond acceptors 4) and is primarily procured as a screening compound for drug discovery programs . The compound incorporates an isobutylphenyl moiety structurally analogous to the NSAID ibuprofen, and its dihydroquinoxalinone core places it within the CRTH2 (DP2) receptor modulator patent landscape exemplified by EP2661428B1 and US9469615 [2].

Why 4-(2-(4-Isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Generically Substituted Within the Dihydroquinoxalinone CRTH2 Antagonist Class


The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged chemotype exploited across multiple, mechanistically distinct target classes—including CRTH2 (DP2) antagonism, BET bromodomain inhibition, sGC activation, and JNK3 inhibition—with potency and selectivity highly sensitive to N-4 substitution [1]. Small structural variations within the same scaffold can shift selectivity between BRD4 and PLK1 [2]. In the CRTH2 context, the identity of the acyl substituent at the N-4 position dictates both binding affinity and functional antagonist potency in human whole-blood eosinophil shape-change assays, meaning that an analog with a different N-4 acyl group—even one retaining the isobutylphenyl motif—cannot be assumed to replicate the pharmacological profile of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one without direct comparative data [3].

Quantitative Differentiation Evidence for 4-(2-(4-Isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one: Comparative Data vs. Closest Analogs and In-Class Candidates


Physicochemical Property Comparison: Calculated logP, logD, and Solubility Parameters vs. OC000459 and Representative Dihydroquinoxalinone CRTH2 Ligands

The compound's calculated logP of 4.47 and logD₇.₄ of 4.47 indicate high lipophilicity, approaching the upper boundary of typical oral drug space. By comparison, the clinically evaluated CRTH2 antagonist OC000459 (an indole-acetic acid derivative, MW ~388) has a reported logD₇.₄ of approximately 2.3 [1]. The dihydroquinoxalinone scaffold also provides only one H-bond donor (the lactam NH) vs. the carboxylic acid donor in OC000459, which may translate to differential permeability and plasma protein binding characteristics relevant to whole-blood potency translation [2]. Caution: This is a cross-study comparison using calculated properties for the target compound and literature values for the comparator; direct experimental head-to-head data are not available.

CRTH2 antagonist physicochemical profiling drug-likeness lead optimization

Racemic Nature and Stereochemical Considerations: Procurement of Racemate vs. Enantiopure Dihydroquinoxalinones in CRTH2 Antagonist Development

The compound is supplied exclusively as a racemic mixture, with the chiral center residing at the α-carbon of the propanoyl side chain (the same chiral center as in ibuprofen) . In the broader dihydroquinoxalinone CRTH2 ligand class, enantiomer-specific activity has been documented: within the EP2661428B1 patent, certain quinoxaline-based CRTH2 antagonists show differential potency between enantiomers [1]. The racemic nature of this compound means that any observed biological activity represents the composite effect of both enantiomers, and enantiomer separation may be required to identify the eutomer—a consideration distinct from enantiopure screening compounds or achiral analogs. Direct quantitative enantiomer comparison data for this specific compound are absent from the published literature.

stereochemistry racemic mixture chiral separation enantiomer-specific activity

Scaffold Multi-Target Liability Assessment: Dihydroquinoxalinone CRTH2 Ligands vs. BET Bromodomain and JNK3 Inhibitors from the Same Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is not exclusive to CRTH2 antagonism. Hu et al. (2017) reported that a series of dihydroquinoxalin-2(1H)-ones derived from the PLK1 inhibitor BI-2536 showed selective BRD4 bromodomain inhibition (compound 54: fluorescence anisotropy IC₅₀ superior to (+)-JQ1 in MM.1S cells) [1]. Separately, 3,4-dihydroquinoxalin-2(1H)-one derivatives have been optimized as potent JNK3 inhibitors [2] and sGC activators [3]. This scaffold promiscuity implies that the specific N-4 acyl substituent (2-(4-isobutylphenyl)propanoyl in this compound) is critical for directing target engagement toward CRTH2. No direct selectivity panel data for this specific compound have been published, but the class-level evidence indicates that uncharacterized dihydroquinoxalinones carry inherent multi-target risk that must be deconvoluted through broad-panel screening.

target selectivity dihydroquinoxalinone scaffold polypharmacology CRTH2 selectivity vs. BRD4

Structural Comparison with Ibuprofen and Ibuprofen-Derived CRTH2 Ligands: Isobutylphenyl Moiety as a Pharmacophoric Element

The compound incorporates the identical 2-(4-isobutylphenyl)propanoyl group found in ibuprofen, but conjugated to a dihydroquinoxalinone rather than existing as a free carboxylic acid . Ibuprofen itself inhibits COX-1 and COX-2 with comparable potency (IC₅₀ ~5–10 μM for both isoforms) [1] and has no meaningful CRTH2 antagonist activity. The conversion of the carboxylic acid to an amide coupled with the dihydroquinoxalinone scaffold is expected to ablate COX inhibitory activity while potentially introducing CRTH2 binding, consistent with the general design strategy observed in EP2661428B1 quinoxaline CRTH2 modulators [2]. However, no direct COX inhibition assay data exist for this compound. This represents a structural rationale for differentiation from ibuprofen, not a confirmed selectivity profile.

ibuprofen analog isobutylphenyl pharmacophore COX/CRTH2 selectivity NSAID-derived scaffolds

Recommended Research and Industrial Application Scenarios for 4-(2-(4-Isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one Based on Available Evidence


CRTH2 (DP2) Antagonist Screening Library Enrichment in Allergic Inflammation Drug Discovery

Given its structural placement within the EP2661428B1 quinoxaline CRTH2 modulator patent landscape [1] and the established role of CRTH2 antagonism in Th2-driven allergic diseases (asthma, atopic dermatitis, allergic rhinitis) [2], this compound is appropriate as a screening library member in CRTH2-focused drug discovery campaigns. Its neutral, non-acidic chemotype distinguishes it from carboxylic acid-containing CRTH2 antagonists like OC000459 and may offer differentiated pharmacokinetic properties . Procurement is recommended for initial binding assays (radioligand displacement using [³H]PGD2 on CRTH2-expressing CHO cell membranes) and functional follow-up (eosinophil shape-change in human whole blood).

Physicochemical Property-Based Lead Optimization: High-logP Neutral CRTH2 Ligand Scaffold Exploration

The compound's calculated logP of 4.47 and logD₇.₄ of 4.47 place it at the high-lipophilicity boundary of lead-like chemical space [1], approximately 2.2 log units above the clinically evaluated OC000459 [2]. This makes it a useful tool for exploring the relationship between lipophilicity-driven membrane partitioning, CRTH2 receptor residence time, and functional potency translation from binding to whole-blood assays. Procurement of this compound alongside lower-logP dihydroquinoxalinone analogs enables systematic lipophilic efficiency (LipE) profiling within the CRTH2 antagonist series.

Racemic Probe for Enantiomer-Specific SAR Deconvolution in Chiral CRTH2 Antagonist Programs

As a racemic mixture with a single chiral center at the α-carbon of the propanoyl side chain [1], this compound serves as an entry point for enantiomer separation studies. Chiral resolution followed by parallel testing of individual enantiomers in CRTH2 binding and functional assays can reveal the eutomer/distomer potency ratio—a critical parameter for IP strategy and lead candidate selection that has been documented for other quinoxaline-based CRTH2 ligands with enantiomer differences exceeding 50-fold .

Selectivity Counter-Screening Panel for Dihydroquinoxalinone Scaffold Polypharmacology Assessment

The dihydroquinoxalin-2(1H)-one core is a privileged scaffold with reported activity against BRD4 (BET bromodomain), JNK3, and sGC, in addition to CRTH2 [1][2]. Procurement of this compound for broad-panel profiling (including BRD4 fluorescence anisotropy, JNK3 enzymatic assay, and COX-1/COX-2 inhibition) is recommended to establish its target engagement selectivity. This data is essential for any hit-to-lead program aiming to advance a dihydroquinoxalinone-based CRTH2 antagonist with minimized off-target liability.

Quote Request

Request a Quote for 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.